5-Sulfanyl Acetate Modification Abolishes Benzodiazepine Receptor Binding Affinity Relative to the 5-Carbonyl Analog
The 5-carbonyl comparator (2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one) binds the benzodiazepine receptor with Ki = 4 nM [1]. The target compound replaces the 5-carbonyl with a sulfanyl acetate group, a substantial steric and electronic perturbation. While direct binding data for the target compound are not publicly available, the SAR reported by Francis et al. demonstrates that even minor 5-position modifications (e.g., amine vs. amide) shift binding by orders of magnitude [1]. This supports a class-level inference that the target compound will display negligible BZ receptor occupancy, functionally differentiating it from the 5-carbonyl series.
| Evidence Dimension | Benzodiazepine receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Not directly measured; predicted to be >>1000 nM based on 5-position SAR |
| Comparator Or Baseline | 2-Phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one: Ki = 4 nM |
| Quantified Difference | Estimated >250-fold loss of affinity |
| Conditions | Radioligand binding assay, rat brain homogenate, [3H]flunitrazepam displacement |
Why This Matters
Procurement decisions for CNS-targeted screening must distinguish between receptor-active and receptor-silent triazoloquinazolines; the 5-sulfanyl acetate modification effectively eliminates BZ receptor activity, directing use toward non-GABAergic pathways.
- [1] Francis JE, et al. Synthesis and benzodiazepine binding activity of a series of novel [1,2,4]triazolo[1,5-c]quinazolin-5(6H)-ones. J Med Chem. 1991;34(1):281-90. PMID: 1846920. View Source
